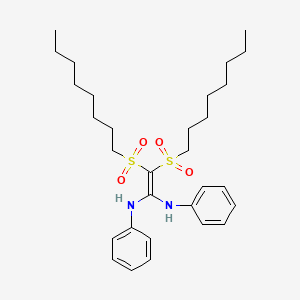
N-(2-Benzoyl-1-benzofuran-3-yl)-2-chloroacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Benzoyl-1-benzofuran-3-yl)-2-chloroacetamide is a chemical compound with the molecular formula C17H12ClNO3. This compound is part of the benzofuran family, which is known for its diverse biological activities and applications in various fields of science and industry. The structure of this compound consists of a benzofuran ring system substituted with a benzoyl group and a chloroacetamide moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Benzoyl-1-benzofuran-3-yl)-2-chloroacetamide typically involves the following steps:
Formation of Benzofuran Core: The benzofuran core can be synthesized through the cyclization of 2-hydroxybenzonitrile with bromoethanone derivatives.
Introduction of Benzoyl Group: The benzoyl group is introduced by treating the benzofuran core with benzoyl chloride in the presence of a base such as pyridine.
Formation of Chloroacetamide Moiety: The final step involves the reaction of the benzofuran derivative with chloroacetyl chloride in the presence of a base like triethylamine to form this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-Benzoyl-1-benzofuran-3-yl)-2-chloroacetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloroacetamide moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The benzofuran ring and benzoyl group can undergo oxidation and reduction reactions under appropriate conditions.
Hydrolysis: The chloroacetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, thiols, and alcohols in the presence of a base like sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution Products: N-(2-Benzoyl-1-benzofuran-3-yl)-2-aminoacetamide, N-(2-Benzoyl-1-benzofuran-3-yl)-2-thioacetamide.
Oxidation Products: Benzofuran-3-carboxylic acid derivatives.
Reduction Products: Reduced benzofuran derivatives.
Hydrolysis Products: Benzofuran-3-carboxylic acid and corresponding amines.
Wissenschaftliche Forschungsanwendungen
N-(2-Benzoyl-1-benzofuran-3-yl)-2-chloroacetamide has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of N-(2-Benzoyl-1-benzofuran-3-yl)-2-chloroacetamide is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. The benzofuran core and benzoyl group may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Further research is needed to elucidate the precise molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-Benzoyl-1-benzofuran-3-yl)acetamide: Lacks the chloroacetamide moiety but shares the benzofuran and benzoyl groups.
N-(2-Benzoyl-1-benzofuran-3-yl)-2-(3,4-diethoxyphenyl)acetamide: Contains additional ethoxy groups on the phenyl ring.
2-Benzoyl-1-benzofuran-3-amine: Contains an amine group instead of the chloroacetamide moiety.
Uniqueness
N-(2-Benzoyl-1-benzofuran-3-yl)-2-chloroacetamide is unique due to the presence of the chloroacetamide moiety, which imparts distinct chemical reactivity and potential biological activities. This compound’s unique structure allows it to participate in specific chemical reactions and interact with biological targets in ways that similar compounds may not .
Eigenschaften
Molekularformel |
C17H12ClNO3 |
|---|---|
Molekulargewicht |
313.7 g/mol |
IUPAC-Name |
N-(2-benzoyl-1-benzofuran-3-yl)-2-chloroacetamide |
InChI |
InChI=1S/C17H12ClNO3/c18-10-14(20)19-15-12-8-4-5-9-13(12)22-17(15)16(21)11-6-2-1-3-7-11/h1-9H,10H2,(H,19,20) |
InChI-Schlüssel |
CRVSNFOZVXERGZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-chloro-2-methylphenyl)-2-oxo-2-[2-(pentan-3-ylidene)hydrazinyl]acetamide](/img/structure/B15010423.png)
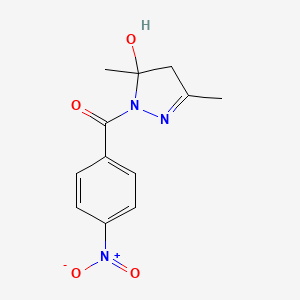
![(4E)-5-(3-fluorophenyl)-4-[hydroxy(4-methoxyphenyl)methylidene]pyrrolidine-2,3-dione](/img/structure/B15010427.png)
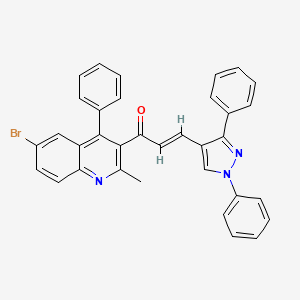
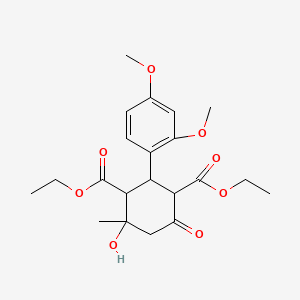
![2-(naphthalen-1-yl)-N-[2-({2-oxo-2-[(2-phenylethyl)amino]ethyl}sulfanyl)-1,3-benzothiazol-6-yl]acetamide](/img/structure/B15010443.png)
![Methyl 6a-methyl-4,6-dioxo-5-[3-(trifluoromethyl)phenyl]-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B15010462.png)
![1-{5-[(E)-phenyldiazenyl]-1-benzofuran-2-yl}ethanone](/img/structure/B15010463.png)
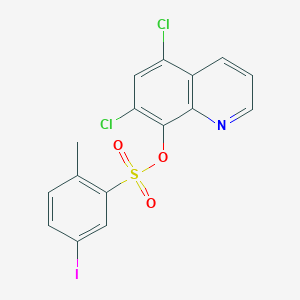
![2,4-dichloro-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B15010480.png)
![naphtho[3,2,1-kl]thioxanthen-9(13bH)-one](/img/structure/B15010489.png)
![2,2-dimethyl-5-[4-(1H-tetrazol-5-yl)phenyl]-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B15010512.png)
![N-(2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-4-methylbenzamide](/img/structure/B15010515.png)
